molecular formula C10H6N2O2S B1529393 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1343081-94-6

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol

Cat. No.: B1529393
CAS No.: 1343081-94-6
M. Wt: 218.23 g/mol
InChI Key: VUNUDJVWRMJHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol is a heterocyclic compound that features a benzofuran moiety fused to a 1,2,4-oxadiazole ring with a thiol group at the 5-position

Mechanism of Action

Target of Action

Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .

Mode of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol may interact with its targets to inhibit cell growth, particularly in cancer cells.

Biochemical Pathways

It is known that reactive oxygen species (ros) play a role in the biological activities of benzofuran compounds . ROS can attack lipids in cell membranes and also attack DNA, inducing oxidations that cause membrane damage such as membrane lipid peroxidation and a decrease in membrane fluidity and also cause DNA mutation leading to cancer .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .

Result of Action

Based on the known activities of benzofuran compounds, it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

It is known that changes in lifestyle and environmental factors have emerged as leading causes of cancer . Therefore, these factors may potentially influence the action and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol typically involves the following steps:

  • Benzofuran Derivative Synthesis: The starting material, benzofuran, can be synthesized through various methods, including the cyclization of o-hydroxybenzaldehydes with acetic anhydride.

  • Oxadiazole Formation: The benzofuran derivative is then reacted with thiosemicarbazide under acidic conditions to form the oxadiazole ring.

  • Thiol Introduction: The thiol group is introduced by treating the oxadiazole derivative with a suitable thiolating agent, such as thiourea.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to form thioethers.

  • Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hypochlorite, or iodine can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Alkyl halides, acyl chlorides, and isocyanates are common reagents for substitution reactions.

Major Products Formed:

  • Disulfides: Formed by the oxidation of the thiol group.

  • Thioethers: Resulting from the reduction of the thiol group.

  • Substituted Derivatives: Various alkylated or acylated products can be obtained through substitution reactions.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antioxidant properties.

  • Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.

  • Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol is unique due to its specific structural features and biological activities. Similar compounds include:

  • Benzofuran Derivatives: These compounds share the benzofuran core but may have different substituents and functional groups.

  • Oxadiazole Derivatives: These compounds contain the oxadiazole ring but lack the benzofuran moiety.

  • Thiol-containing Heterocycles: Other heterocyclic compounds with thiol groups exhibit similar biological activities but differ in their core structures.

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S/c15-10-11-9(12-14-10)8-5-6-3-1-2-4-7(6)13-8/h1-5H,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNUDJVWRMJHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=S)ON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 2
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 3
Reactant of Route 3
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 4
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 5
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 6
3-(1-Benzofuran-2-yl)-1,2,4-oxadiazole-5-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.